molecular formula C13H22N2O B3119524 N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 251372-18-6

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine

Cat. No.: B3119524
CAS No.: 251372-18-6
M. Wt: 222.33 g/mol
InChI Key: ZAEKMFPFNPVTMX-UHFFFAOYSA-N
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Description

“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-N-[2(diethylamino)ethyl]benzamide involved an ion-associate reaction at room temperature . The reactants included sodium tetraphenyl borate, 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various physicochemical methods . These methods may include infrared spectra, NMR, elemental analysis, and mass spectrometry .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 222.33 and a molecular formula of C13H22N2O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Pharmacological Properties and Molecular Mechanisms of Thymol

Thymol, chemically known as 2-isopropyl-5-methylphenol, shares a part of its structural motif with N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine, suggesting potential similarities in their biological activities. Thymol has been extensively researched for its pharmacological properties, including antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, antitumor activities, and effects on cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases. Thymol's therapeutic potential is attributed to its anti-inflammatory, antioxidant, antihyperlipidemic effects, and membrane stabilization capabilities. This review emphasizes thymol's multifaceted therapeutic actions and pharmacological relevance, providing a foundation for exploring the potential applications of structurally related compounds like this compound in various health conditions (Meeran et al., 2017).

Environmental and Biological Impact of Synthetic Compounds

Research into the environmental and biological impacts of synthetic compounds, including those structurally related to this compound, underscores the importance of understanding their pathways and effects. For instance, studies on ethylmercury and its capacity to cross the blood-brain barrier elucidate the transport mechanisms and potential neurotoxicity associated with mercury-containing compounds. These findings are crucial for assessing the safety and environmental impact of synthetic chemicals and their metabolites (Kern et al., 2019).

Properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEKMFPFNPVTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.10 g (12.3 mmol) of diethyl[2-(2-methyl-4-nitrophenoxy)ethyl]amine is dissolved in 250 mL of ethyl acetate, 0.55 g of Raney nickel is added, and the mixture is hydrogenated for 36 hours at 50 psi and ambient temperature. The catalyst is filtered off and the filtrate is evaporated down in vacuo. Yield: 2.70 g (99% of theory); C13H22N2O (M=222.33); calc.: molecular ion peak (M+H)+: 223; found: molecular ion peak (M+H)+: 223; Rf value: 0.35 (silica gel, dichloromethane/methanol (9:1)).
Name
diethyl[2-(2-methyl-4-nitrophenoxy)ethyl]amine
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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